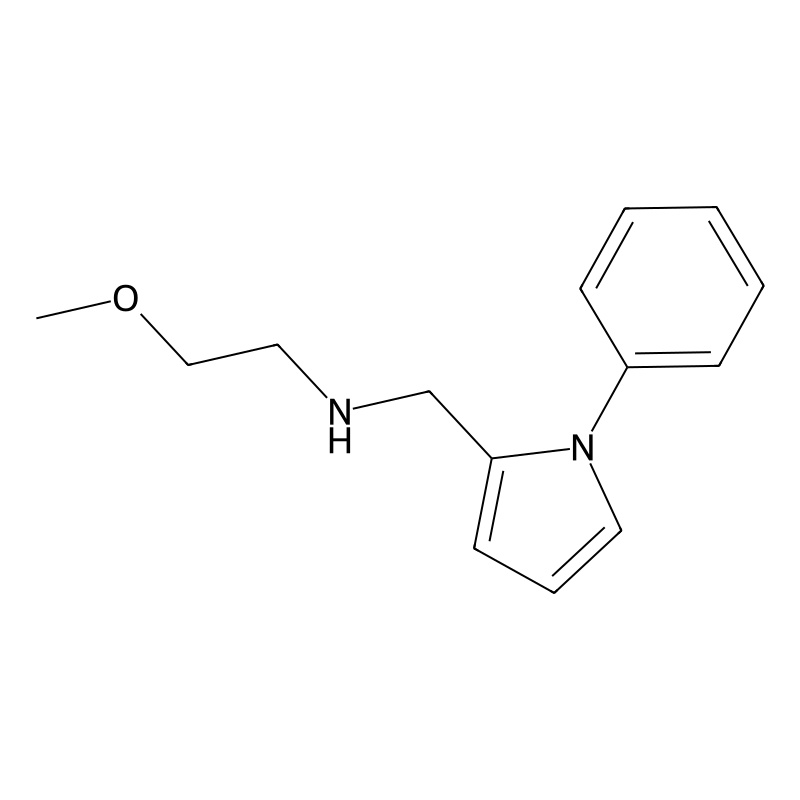

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application Summary

Anticancer Properties:Compound Description: 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine is an experimental drug with anticancer properties.

Mechanism of Action: It likely interferes with cancer cell growth, proliferation, or survival pathways.

Application Context: It is being investigated for various cancer types, including leukemia, lymphoma, myelofibrosis, and mastocytosis.

Clinical Trials: Currently in phase II clinical trials, assessing its safety and efficacy in cancer patients.

Results and Outcomes

Efficacy and Safety:Clinical Data: Researchers evaluate the compound’s effectiveness in treating specific cancers.

Quantitative Measures: Assessments include tumor size reduction, patient survival rates, and adverse effects.

Promising Findings: Positive outcomes may encourage further development and optimization.

2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine is an organic compound with a complex structure that includes a methoxy group, a pyrrole moiety, and an ethanamine backbone. Its molecular formula is CHNO, and it features a phenyl group attached to the pyrrole ring, which contributes to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential interactions with various biological targets, particularly in neurological contexts.

- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.

- Substitution: Nucleophilic substitution reactions may occur, allowing the methoxy group to be replaced by other nucleophiles like amines or thiols.

Common Reagents and ConditionsReaction Type Reagent Conditions Oxidation Potassium permanganate Acidic medium Reduction Lithium aluminum hydride Dry ether Substitution Sodium methoxide Methanol

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Sodium methoxide | Methanol |

The biological activity of 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine has been explored in various studies. It has shown interactions with cytochrome P450 enzymes, which can affect their catalytic functions. Additionally, this compound interacts with G-protein coupled receptors (GPCRs), influencing signal transduction pathways crucial for cellular communication. These interactions suggest potential therapeutic applications, particularly in treating neurological disorders.

The synthesis of 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine typically involves several key steps:

- Formation of the Pyrrole Ring: This can be achieved through the condensation of a 1,4-dicarbonyl compound with an amine. For example, reacting 2,5-dimethoxytetrahydrofuran with aniline in the presence of iron (III) chloride can yield the desired pyrrole derivative.

- Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with benzoyl chloride in the presence of aluminum chloride.

- Final Modification: The methoxy group is then added to complete the synthesis of the compound.

The applications of 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine are diverse:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents targeting neurological disorders.

- Organic Synthesis: The compound acts as an intermediate in creating more complex organic molecules, including heterocyclic compounds and natural product analogs.

- Materials Science: It can be utilized in developing novel materials with specific electronic or optical properties.

Research indicates that 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine interacts with various biomolecules, influencing enzyme activity and receptor signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects when used in pharmacological contexts. For instance, studies have shown significant binding affinities to specific GPCR subtypes, which may lead to selective modulation of neurotransmitter systems .

Several compounds share structural similarities with 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine:

Similar CompoundsCompound Name Structure 2-Methoxy-N-((1-phenyl-1H-indol-2-yl)methyl)ethanamine Indole instead of pyrrole 2-Methoxy-N-((1-phenyl-1H-pyrrol-3-yl)methyl)ethanamine Different substitution on pyrrole 2-Methoxy-N-((1-phenyl-1H-pyrrol-4-yl)methyl)ethanamine Another substitution pattern on pyrrole

Uniqueness

| Compound Name | Structure |

|---|---|

| 2-Methoxy-N-((1-phenyl-1H-indol-2-yl)methyl)ethanamine | Indole instead of pyrrole |

| 2-Methoxy-N-((1-phenyl-1H-pyrrol-3-yl)methyl)ethanamine | Different substitution on pyrrole |

| 2-Methoxy-N-((1-phenyl-1H-pyrrol-4-yl)methyl)ethanamine | Another substitution pattern on pyrrole |

The uniqueness of 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine lies in its specific substitution pattern on the pyrrole ring and the presence of a methoxy group. These features influence its reactivity and interactions with biological targets compared to similar compounds. The distinct electronic and steric properties provided by the methoxy and phenyl-pyrrole framework differentiate it from other derivatives, potentially leading to unique pharmacological profiles .